

# TGRX-326: A Technical Overview of a Novel ROS1 Fusion Protein Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | T326    |           |
| Cat. No.:            | B607925 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

TGRX-326 (also known as deulorlatinib) is an investigational, next-generation, dual-target tyrosine kinase inhibitor (TKI) with potent activity against both anaplastic lymphoma kinase (ALK) and ROS1 fusion proteins.[1][2][3] Developed by Shenzhen TargetRx Inc., TGRX-326 is engineered to overcome resistance to earlier-generation TKIs and exhibits significant central nervous system (CNS) penetration.[1][4] While extensive clinical data is emerging, particularly in the context of ALK-positive non-small cell lung cancer (NSCLC), detailed preclinical data characterizing its specific activity against ROS1 fusion proteins and associated resistance mutations are not extensively available in the public domain. This guide synthesizes the available information on TGRX-326, placed within the broader context of ROS1 signaling, inhibition, and resistance, to provide a comprehensive technical overview for research and drug development professionals.

## **Introduction to ROS1 Fusion Proteins in Oncology**

ROS1 rearrangements define a distinct molecular subtype of various cancers, most notably in approximately 1-2% of non-small cell lung cancer (NSCLC) cases. These chromosomal rearrangements lead to the expression of constitutively active fusion proteins, driving oncogenic signaling pathways and promoting tumor growth and survival. The primary therapeutic strategy for ROS1-positive cancers is the targeted inhibition of the ROS1 kinase domain.



### TGRX-326: A Novel Dual ALK/ROS1 Inhibitor

TGRX-326 is a potent and highly selective third-generation ALK/ROS1 inhibitor.[1][3] Preclinical studies have indicated its excellent activity and high selectivity against wild-type and a range of mutant ALK kinases.[2] While its clinical development has prominently featured its efficacy in ALK-positive NSCLC, it is also designed to be effective against ROS1-positive NSCLC.[1][2] Clinical trial NCT05441956 has enrolled patients with both ALK-positive and ROS1-positive advanced NSCLC.[4][5]

### **Mechanism of Action**

As a tyrosine kinase inhibitor, TGRX-326 is designed to compete with ATP for binding to the kinase domain of the ROS1 fusion protein. This inhibition is expected to block the autophosphorylation of the fusion protein and the subsequent activation of downstream signaling pathways, thereby inhibiting tumor cell proliferation and survival.

## **Quantitative Data on ROS1 Inhibition**

Detailed preclinical quantitative data for TGRX-326 against a panel of ROS1 fusion proteins and resistance mutations are not yet publicly available. To provide context, the following table summarizes the inhibitory activity (IC50 values) of other well-characterized ROS1 inhibitors against wild-type and mutant ROS1, as reported in preclinical studies.



| Inhibitor     | Cell Line/Kinase          | IC50 (nM)     | Reference |
|---------------|---------------------------|---------------|-----------|
| Crizotinib    | Ba/F3 CD74-ROS1           | 9.8           | [6]       |
| Lorlatinib    | Ba/F3 CD74-ROS1           | Not specified |           |
| Ceritinib     | Ba/F3 CD74-ROS1           | 180           | [6]       |
| Crizotinib    | Ba/F3 CD74-ROS1<br>G2032R | >3000         | [7]       |
| Lorlatinib    | Ba/F3 CD74-ROS1<br>G2032R | 196.6         |           |
| Repotrectinib | Ba/F3 CD74-ROS1<br>G2032R | 23.1          | [7]       |
| Cabozantinib  | Ba/F3 CD74-ROS1<br>G2032R | 17.5          | [7]       |
| Taletrectinib | Ba/F3 CD74-ROS1<br>G2032R | 53.3          | [7]       |

Note: This table is provided for context on ROS1 inhibition. Specific IC50 values for TGRX-326 are not available in the reviewed public literature.

# Signaling Pathways ROS1 Fusion Protein Signaling Pathway

ROS1 fusion proteins activate several downstream signaling pathways critical for cell proliferation, survival, and migration. The diagram below illustrates the key pathways involved.





Click to download full resolution via product page

Canonical ROS1 Fusion Protein Signaling Pathways.



## **Mechanism of Inhibition by TGRX-326**

TGRX-326, as a tyrosine kinase inhibitor, is designed to directly bind to the ATP-binding pocket of the ROS1 kinase domain, thereby blocking its activity and inhibiting the downstream signaling cascades depicted above.



Click to download full resolution via product page

Proposed Mechanism of Action of TGRX-326.

# **Experimental Protocols**

Detailed experimental protocols for the preclinical evaluation of TGRX-326 against ROS1 fusions are not publicly available. The following are representative methodologies that would typically be employed to characterize a novel ROS1 inhibitor.

## In Vitro Kinase Inhibition Assay (Hypothetical)

Objective: To determine the in vitro inhibitory potency of TGRX-326 against wild-type and mutant ROS1 kinase domains.



#### Methodology:

- Enzyme and Substrate: Recombinant human ROS1 kinase domain (wild-type and mutants, e.g., G2032R) is used. A generic kinase substrate, such as poly(Glu, Tyr)4:1, is coated onto microtiter plates.
- Assay Buffer: A standard kinase assay buffer containing ATP and necessary cofactors is prepared.
- Inhibitor Preparation: TGRX-326 is serially diluted to a range of concentrations.
- Kinase Reaction: The ROS1 enzyme, TGRX-326, and ATP are incubated in the substratecoated wells to allow the phosphorylation reaction to proceed.
- Detection: The amount of phosphorylated substrate is quantified using a phosphotyrosinespecific antibody conjugated to a detection enzyme (e.g., horseradish peroxidase). The signal is developed with a suitable substrate and read on a plate reader.
- Data Analysis: The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.

## **Cellular Proliferation Assay (Hypothetical)**

Objective: To assess the effect of TGRX-326 on the proliferation of cancer cell lines driven by ROS1 fusions.

#### Methodology:

- Cell Lines: A panel of cell lines, including those endogenously expressing ROS1 fusions (e.g., HCC78) and engineered cell lines (e.g., Ba/F3 cells expressing various ROS1 fusions and resistance mutations), are used.
- Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
- Drug Treatment: Cells are treated with a serial dilution of TGRX-326 for a defined period (e.g., 72 hours).



- Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
- Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 is determined by plotting cell viability against drug concentration and fitting to a sigmoidal dose-response curve.

## In Vivo Tumor Xenograft Model (Hypothetical)

Objective: To evaluate the in vivo efficacy of TGRX-326 in a ROS1-driven tumor model.

#### Methodology:

- Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
- Tumor Implantation: ROS1-positive cancer cells (e.g., HCC78) or patient-derived xenograft (PDX) fragments are subcutaneously implanted into the flanks of the mice.
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). Mice are then randomized into vehicle control and TGRX-326 treatment groups.
- Drug Administration: TGRX-326 is administered orally at predetermined doses and schedules.
- Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors may be harvested for pharmacodynamic analysis (e.g., Western blotting for p-ROS1).
- Data Analysis: Tumor growth inhibition (TGI) is calculated, and statistical comparisons are made between the treatment and control groups.





Click to download full resolution via product page

Typical In Vivo Xenograft Study Workflow.

## **Resistance to ROS1 Inhibition**

Acquired resistance is a major challenge in the treatment of ROS1-positive cancers. Resistance mechanisms can be broadly categorized as on-target (mutations in the ROS1 kinase domain) or off-target (activation of bypass signaling pathways).

## **On-Target Resistance Mutations**

The most frequently reported resistance mutation is the G2032R solvent front mutation, which confers resistance to crizotinib and has reduced sensitivity to lorlatinib. Other less common



mutations have also been identified. As a next-generation inhibitor, TGRX-326 is anticipated to have activity against some of these resistance mutations, although specific data is needed for confirmation.

## Conclusion

TGRX-326 (deulorlatinib) is a promising next-generation ALK/ROS1 inhibitor with demonstrated clinical activity. While its preclinical profile against ROS1 fusion proteins is not yet fully elucidated in the public domain, its development addresses the clinical need for novel agents that can overcome resistance to earlier-generation TKIs and effectively treat CNS metastases. Further publication of preclinical data will be crucial for a comprehensive understanding of its potential in the treatment of ROS1-positive cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. TargetRx's next-generation ALK inhibitor for NSCLC has been cleared for clinical trials in China [tjrbiosciences.com]
- 2. CDE has accepted the clinical application of TargetRx's TGRX-326, a next-generation ALK inhibitor for NSCLC [120.24.34.47]
- 3. TargetRx announces dosing of first subject in phase I clinical trial of TGRX-326, a nextgeneration ALK inhibitor for non-small cell lung cancer [tjrbiosciences.com]
- 4. Safety, Efficacy, and Biomarker Analysis of Deulorlatinib (TGRX-326) in Anaplastic Lymphoma Kinase-Positive NSCLC: A Multicenter, Open-Label, Phase 1/1b Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Oral Degraders of the ROS1 Fusion Protein with Potent Activity against Secondary Resistance Mutations PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [TGRX-326: A Technical Overview of a Novel ROS1 Fusion Protein Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607925#tgrx-326-ros1-fusion-protein-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com